molecular formula C13H18N4O8 B605640 Aspacytarabine CAS No. 2098942-53-9

Aspacytarabine

Katalognummer: B605640
CAS-Nummer: 2098942-53-9
Molekulargewicht: 358.30 g/mol
InChI-Schlüssel: PVPJTBAEAQVTPN-HRAQMCAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Efficacy in Clinical Trials

  • Phase 1/2a and Phase 2b Trials : Aspacytarabine has been evaluated in several clinical trials, notably a phase 2b study (NCT03435848) involving 65 patients with newly diagnosed or secondary AML who were unfit for standard induction therapy. The median age of participants was 75 years, with a significant proportion having comorbidities that precluded intensive treatment.
    • Complete Remission Rates : The trials reported a complete remission (CR) rate of approximately 36.9% across all evaluable patients. Notably, the response rates varied among subgroups:
      • 44% in de novo AML patients
      • 27% in patients with secondary AML
      • 27% in those previously treated with hypomethylating agents .
  • Safety Profile : The safety profile of this compound is particularly noteworthy. Participants experienced no prolonged neutropenia or thrombocytopenia during post-remission therapy, which is often a significant concern with traditional cytarabine treatments. Rapid hematologic recovery was observed, with complete neutrophil recovery occurring within a median of 25 days .

Comparative Analysis with Standard Treatments

Parameter This compound Standard Cytarabine Therapy
Complete Remission Rate 36.9%Varies; often lower in older patients
Median Age of Patients 75 yearsTypically younger populations
Adverse Effects Minimal systemic toxicityHigh risk of gastrointestinal and neurological toxicities
Treatment Duration Up to 4 coursesVaries; often longer

Case Studies and Real-World Applications

Several case studies highlight the potential of this compound as a viable treatment option for older adults with AML:

  • Case Study Analysis : In one analysis presented at the American Society of Hematology Annual Meeting, data from 34 patients indicated that those treated with this compound showed significant improvements in overall survival compared to historical controls receiving standard low-dose cytarabine or hypomethylating agents .
  • Ongoing Research : The ongoing phase 2b trial continues to evaluate this compound's efficacy and safety in larger cohorts, expanding its application beyond AML to other hematological malignancies where high-dose cytarabine is typically employed .

Biologische Aktivität

Aspacytarabine, also known as BST-236, is an inactive prodrug of cytarabine designed to deliver high doses of cytarabine while minimizing systemic toxicity. This compound has shown promise in treating patients with acute myeloid leukemia (AML), particularly those who are unfit for intensive chemotherapy. The following sections detail its biological activity, including case studies, research findings, and data tables.

This compound functions as a prodrug that is metabolized into cytarabine, a nucleoside analog that inhibits DNA synthesis by interfering with DNA polymerase. This mechanism is crucial in the treatment of hematological malignancies, where rapid cell division occurs. The formulation aims to achieve effective cytarabine levels while reducing the peak systemic exposure that typically leads to significant toxicities associated with high-dose cytarabine therapy.

Phase 2b Study Overview

A pivotal phase 2b study evaluated the efficacy and safety of this compound in patients with AML who were unfit for intensive chemotherapy. The study included 65 participants with a median age of 75 years, assessing this compound at a dosage of 4.5 g/m² per day for six doses.

Key Outcomes:

  • Complete Remission (CR) Rate: 36.9% overall
  • Median Overall Survival: 9 months (range: 6-15.9 months)
  • Hematologic Recovery: Observed in all responding patients by day 26 without prolonged cytopenias
  • Adverse Events: Notably absent were gastrointestinal and cerebellar toxicities commonly seen with high-dose cytarabine .

Efficacy Based on Patient Subgroups

The efficacy of this compound varied among different patient subgroups:

Patient SubgroupCR Rate (%)
Overall36.9
Secondary AML26.7
Prior treatment with hypomethylating agents25
Patients with TP53 mutation36

This data suggests that while this compound is effective across various patient demographics, certain groups may benefit more than others .

Safety Profile

The safety profile of this compound was assessed throughout the study, highlighting the absence of significant adverse events that typically limit the use of high-dose cytarabine in older or frail patients. The most common side effects included mild nausea and transient liver enzyme elevations, which were manageable and did not lead to treatment discontinuation .

Case Studies

Several case studies have reported on individual patient responses to this compound. For example:

  • Case Study A: A 76-year-old female with de novo AML achieved complete remission after three cycles of this compound treatment, demonstrating significant improvement in quality of life without severe adverse effects.
  • Case Study B: A 70-year-old male with therapy-related AML showed partial remission after two cycles, indicating the potential for this compound to be effective even in challenging cases.

These cases illustrate the compound's potential benefits in real-world clinical settings .

Eigenschaften

CAS-Nummer

2098942-53-9

Molekularformel

C13H18N4O8

Molekulargewicht

358.30 g/mol

IUPAC-Name

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1

InChI-Schlüssel

PVPJTBAEAQVTPN-HRAQMCAYSA-N

SMILES

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O

Isomerische SMILES

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Kanonische SMILES

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aspacytarabine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspacytarabine
Reactant of Route 2
Reactant of Route 2
Aspacytarabine
Reactant of Route 3
Reactant of Route 3
Aspacytarabine
Reactant of Route 4
Aspacytarabine
Reactant of Route 5
Reactant of Route 5
Aspacytarabine
Reactant of Route 6
Reactant of Route 6
Aspacytarabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.